molecular formula C13H18N4OS B2417109 N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide CAS No. 1436206-71-1

N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide

カタログ番号: B2417109
CAS番号: 1436206-71-1
分子量: 278.37
InChIキー: UFIQZEROTQSTCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

化学反応の分析

Types of Reactions

N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural properties that may inhibit specific biological pathways.

Anti-inflammatory Activity

Recent studies have suggested that N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico molecular docking studies indicated promising interactions between the compound and the active site of 5-LOX, suggesting it could be optimized for enhanced anti-inflammatory effects .

Anticancer Research

The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating a series of pyrimidine derivatives, this compound was tested against breast and colon cancer cell lines. Results demonstrated significant cytotoxic activity, indicating its potential as a lead compound for further development in cancer therapeutics .

Synthesis and Structural Optimization

The compound can be synthesized using straightforward methods involving commercially available reagents. Various synthetic routes have been documented, which allow for the modification of substituents to enhance biological activity.

Synthetic Pathways

  • Initial Synthesis : The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with cyanomethyl groups.
  • Structural Modifications : Alterations to the methylsulfanyl and carboxamide groups have shown to influence the pharmacological properties significantly.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins involved in disease pathways.

Findings

Docking simulations indicate that the compound exhibits favorable binding interactions with key enzymes involved in inflammation and cancer progression, providing a rationale for its therapeutic potential .

Data Summary

Application AreaFindings/ResultsReferences
Anti-inflammatoryInhibits 5-lipoxygenase; potential for optimization
AnticancerSignificant cytotoxicity against cancer cell lines
SynthesisMulti-step synthesis with structural modifications
Molecular DockingFavorable binding interactions with disease targets

作用機序

The mechanism of action of N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The exact mechanism depends on the specific application and the biological system in which it is used .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as N-cyanomethyl-2-chloroisonicotinamide and N-(cyanomethyl)-N-(2-methoxy-1-cyanoethyl) derivatives .

Uniqueness

N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .

生物活性

N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C₁₄H₁₈N₄OS, indicating the presence of multiple functional groups that contribute to its biological activity. The cyanomethyl group is particularly notable for its role in enhancing the compound's interaction with biological targets.

Research has indicated that this compound may act as a KRAS inhibitor , targeting mutations associated with various cancers. KRAS mutations are prevalent in many types of cancer, including pancreatic, colorectal, and lung cancers. By inhibiting KRAS signaling pathways, the compound could potentially halt tumor growth and proliferation.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed IC50 values indicating effective inhibition of cell proliferation in lung cancer cell lines (A549, HCC827, and NCI-H358) .
  • Mechanistic Insights : The compound's mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins .
  • Comparative Efficacy : In studies comparing this compound to standard chemotherapeutics like doxorubicin and vandetanib, it exhibited comparable or superior efficacy in certain contexts, particularly against KRAS-mutated cell lines .

Anti-inflammatory Potential

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory properties:

  • NF-κB Modulation : It was observed to inhibit NF-κB activation induced by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory conditions .
  • In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation, further supporting its therapeutic potential in inflammatory diseases .

Research Findings Summary

StudyModelKey Findings
In vitro (cancer cell lines)Significant cytotoxicity against A549 and HCC827; potential KRAS inhibition
In vivo (animal models)Reduced inflammation markers; NF-κB inhibition
Comparative analysisComparable efficacy to standard drugs; induces apoptosis

Case Studies

Several case studies highlight the practical applications of this compound:

  • Lung Cancer Treatment : A recent clinical trial investigated its use in patients with advanced lung cancer harboring KRAS mutations. Preliminary results indicated a promising response rate and manageable side effects .
  • Chronic Inflammatory Diseases : Another study focused on its application for chronic inflammatory diseases such as rheumatoid arthritis, demonstrating significant reductions in inflammatory markers after treatment .

特性

IUPAC Name

N-(cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-8(2)11-15-9(3)10(12(16-11)19-5)13(18)17(4)7-6-14/h8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIQZEROTQSTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。